molecular formula C8H9BrN2O3 B13985188 2-Bromo-6-nitro-3-propoxypyridine

2-Bromo-6-nitro-3-propoxypyridine

Cat. No.: B13985188
M. Wt: 261.07 g/mol
InChI Key: DTSXTVYBJSAWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-nitro-3-propoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of bromine, nitro, and propoxy groups attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitro-3-propoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-nitro-3-propoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-3-propoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 2-amino-6-nitro-3-propoxypyridine.

    Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-6-nitro-3-propoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-3-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to its reactivity and potential to form reactive intermediates that interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-propoxypyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Bromo-2-propoxypyridine: Differently substituted, leading to variations in reactivity and applications.

    2-Nitro-6-propoxypyridine: Lacks the bromine atom, affecting its substitution reactions.

Uniqueness

2-Bromo-6-nitro-3-propoxypyridine is unique due to the combination of bromine, nitro, and propoxy groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

2-bromo-6-nitro-3-propoxypyridine

InChI

InChI=1S/C8H9BrN2O3/c1-2-5-14-6-3-4-7(11(12)13)10-8(6)9/h3-4H,2,5H2,1H3

InChI Key

DTSXTVYBJSAWKP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.